molecular formula C21H23FN2O3 B11166600 1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11166600
M. Wt: 370.4 g/mol
InChI Key: MZEMOLAVGISJRR-UHFFFAOYSA-N
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Description

  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific transformation.
    • Major products formed from these reactions would vary based on the reaction type.
  • Scientific Research Applications

    • In chemistry, this compound could serve as a building block for more complex molecules due to its diverse functional groups.
    • In biology, it might be used as a probe to study specific biological processes.
    • In medicine, researchers could explore its potential as a drug candidate.
    • In industry, it could find applications in materials science or catalysis.
  • Mechanism of Action

    • The compound’s mechanism of action would depend on its specific targets.
    • It could interact with enzymes, receptors, or other biomolecules.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Remember that this compound’s properties and applications are still an active area of research, and further investigations will enhance our understanding

    Properties

    Molecular Formula

    C21H23FN2O3

    Molecular Weight

    370.4 g/mol

    IUPAC Name

    1-[2-(4-fluorophenyl)ethyl]-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

    InChI

    InChI=1S/C21H23FN2O3/c1-27-19-8-4-16(5-9-19)13-23-21(26)17-12-20(25)24(14-17)11-10-15-2-6-18(22)7-3-15/h2-9,17H,10-14H2,1H3,(H,23,26)

    InChI Key

    MZEMOLAVGISJRR-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F

    Origin of Product

    United States

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